“7-Deaza-4-Cl-2’-dG” is a chemical compound with the molecular formula C11H13ClN4O3 . It is also known by other names such as 2-AMINO-4-CHLORO-7-(BETA-D-2-DEOXYRIBOFURANOSYL)PYRROLO-[2,3-D]PYRIMIDINE .
The molecular structure of “7-Deaza-4-Cl-2’-dG” includes a molecular weight of 284.70 g/mol . The compound has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 3 hydrogen bond donor counts and 6 hydrogen bond acceptor counts .
The chemical reactions involving “7-Deaza-4-Cl-2’-dG” have been explored in several studies. For example, a study on chemically stabilized four-letter DNA for DNA-encoded chemistry showed that 7-deaza-8-aza-2′-deoxyguanine (abbreviated 7De8a-dG) was used in the study because of its high chemical stability .
The physical and chemical properties of “7-Deaza-4-Cl-2’-dG” include a molecular weight of 284.70 g/mol, a computed XLogP3-AA value of 0.6, 3 hydrogen bond donor counts, and 6 hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .
The synthesis of 7-Deaza-4-chloro-2'-deoxyguanosine typically involves multi-step organic synthesis. The general synthetic route includes:
These steps are crucial for obtaining high yields and purity of the final product, often requiring optimization of reaction conditions and purification techniques such as crystallization and chromatography to achieve the desired compound .
The molecular structure of 7-Deaza-4-chloro-2'-deoxyguanosine features a deaza modification at the 7th position of the guanine ring, where nitrogen is replaced by carbon. Additionally, it contains a chlorine atom at the 4th position. The chemical formula for this compound is CHClNO, with a molecular weight of approximately 259.68 g/mol.
The structural modifications impart distinct electronic properties to the molecule, influencing its behavior in biological systems. The absence of the nitrogen atom alters hydrogen bonding capabilities, which can affect base pairing during DNA replication and transcription processes .
7-Deaza-4-chloro-2'-deoxyguanosine can undergo various chemical reactions:
These reactions are essential for modifying the compound further for specific applications in research and biotechnology .
The primary target of 7-Deaza-4-chloro-2'-deoxyguanosine is DNA, specifically interacting with guanine bases through a process known as transglycosylation. This interaction modifies DNA structure and function, potentially impacting gene expression and replication fidelity.
The action environment for this compound is influenced by factors such as ATP presence, which is necessary for its transglycosylation activity. The biochemical pathways involving this compound include its role as a product of bacterial queuosine tRNA modification pathways .
7-Deaza-4-chloro-2'-deoxyguanosine exhibits several notable physical and chemical properties:
These properties are crucial for determining its usability in laboratory settings .
7-Deaza-4-chloro-2'-deoxyguanosine has several applications in scientific research:
7-Deaza-4-chloro-2'-deoxyguanosine (7-Deaza-4-Cl-2'-dG) is a synthetic purine nucleoside analogue with systematic name 2-Amino-4-chloro-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine. Its molecular formula is C₁₁H₁₃ClN₄O₃ (molecular weight: 284.7 g/mol), featuring a chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring and a nitrogen-to-carbon substitution at the 7-position of the guanine core [1] [9]. This modification replaces the N7 nitrogen with a carbon atom, fundamentally altering electronic properties while retaining the 2'-deoxyribose sugar moiety essential for DNA incorporation [7]. The compound crystallizes with a melting point of 169–172 °C and exhibits predicted physicochemical properties, including a boiling point of 655.5±65.0 °C and density of 1.87±0.1 g/cm³ [1].
Table 1: Physicochemical Properties of 7-Deaza-4-Cl-2'-dG
Property | Value |
---|---|
CAS Registry Number | 104291-17-0 |
Molecular Formula | C₁₁H₁₃ClN₄O₃ |
Molecular Weight | 284.7 g/mol |
Melting Point | 169–172 °C |
Boiling Point (Predicted) | 655.5±65.0 °C |
Density (Predicted) | 1.87±0.1 g/cm³ |
pKa (Predicted) | 13.30±0.60 |
7-Deaza purine derivatives originated in the 1970s to address limitations of natural nucleosides. The foundational 7-deazaguanine (7-deaza-dG), first synthesized by Townsend and colleagues, demonstrated enhanced resistance to depurination due to the elimination of N7—a primary site for acid-catalyzed glycosidic bond cleavage [7]. This property made 7-deaza-dG invaluable for stabilizing oligonucleotides against hydrolytic degradation. By the 1990s, research expanded to halogenated variants, including 8-halogenated-7-deaza-dG analogues, designed to mimic mutagenic lesions like 8-oxo-dG for DNA repair studies [8]. The discovery of 7-deazaguanine modifications in phage genomes (e.g., Enterobacteria phage 9g) further highlighted biological roles in evading host restriction enzymes, underscoring their evolutionary significance in nucleic acid stealth mechanisms [10]. The development of 4-chloro-substituted derivatives emerged as a strategic innovation to fine-tune base-pairing fidelity and duplex stability, positioning 7-Deaza-4-Cl-2'-dG as a specialized tool for structural and functional studies [1] [7].
The 4-chloro substitution in 7-Deaza-4-Cl-2'-dG introduces two critical biochemical advantages:
Table 2: Functional Impact of Modifications in 7-Deaza-dG Analogues
Modification | Role | Application Example |
---|---|---|
7-Deaza (C7 substitution) | Prevents depurination; disrupts Hoogsteen bonding | Stabilization of DNA against acid hydrolysis |
4-Chloro | Enhances Watson-Crick pairing fidelity; blocks Hoogsteen face | Synthesis of G-rich oligonucleotides without aggregation |
Phosphoramidite Derivatives | Facilitates solid-phase oligonucleotide synthesis | Production of fluorescent probes and primers |
In transcriptional bypass assays, DNA templates containing C7-conjugated peptides (e.g., histone-derived sequences) paired with 7-Deaza-4-Cl-2'-dG show accurate RNA synthesis by T7 RNA polymerase. This contrasts with C5-modified cytosines, which induce transcriptional errors, highlighting the chlorine group's role in maintaining helical regularity [7]. The compound’s phosphoramidite form (e.g., Glen Research Catalog #10-1021) requires optimized coupling conditions—0.5M CSO oxidation or tert-butyl hydroperoxide—to prevent sulfurization side reactions during oligonucleotide manufacturing [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: